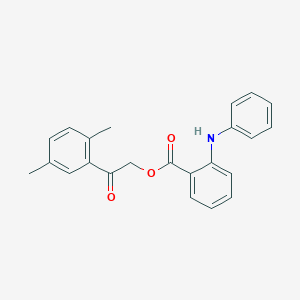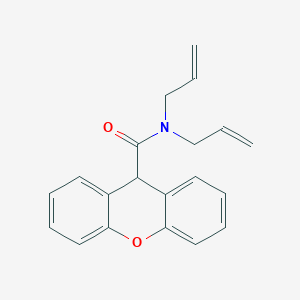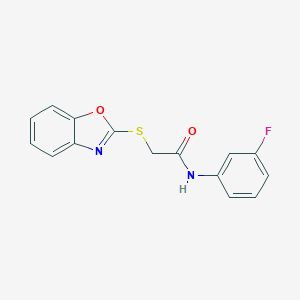![molecular formula C20H23NO2 B442042 N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide CAS No. 315676-25-6](/img/structure/B442042.png)
N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide is an organic compound with a complex structure that includes a cyclohexene ring, an ethyl chain, a naphthalene ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(naphthalen-2-yloxy)acetic acid with 2-(cyclohex-1-en-1-yl)ethylamine under specific conditions to form the desired acetamide.
-
Step 1: Preparation of 2-(naphthalen-2-yloxy)acetic acid
- React naphthalene-2-ol with chloroacetic acid in the presence of a base such as sodium hydroxide.
- Conditions: Reflux the mixture in an appropriate solvent like ethanol.
-
Step 2: Preparation of 2-(cyclohex-1-en-1-yl)ethylamine
- Hydrogenate cyclohex-1-en-1-ylacetonitrile using a suitable catalyst like palladium on carbon.
- Conditions: Conduct the reaction under hydrogen gas at elevated pressure and temperature.
-
Step 3: Formation of this compound
- Combine 2-(naphthalen-2-yloxy)acetic acid and 2-(cyclohex-1-en-1-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Conditions: Stir the mixture at room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(phenyl)acetamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature may enhance its binding affinity to certain targets and influence its reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
315676-25-6 |
|---|---|
Molekularformel |
C20H23NO2 |
Molekulargewicht |
309.4g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H23NO2/c22-20(21-13-12-16-6-2-1-3-7-16)15-23-19-11-10-17-8-4-5-9-18(17)14-19/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,21,22) |
InChI-Schlüssel |
PILUTNOEZXEAPJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B442038.png)
![2-ethoxy-N-[(1E)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B442045.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B442107.png)
![2,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B442123.png)

![11-(4-methoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442171.png)
![4-((E)-1-{[1-(1-ADAMANTYL)ETHYL]AMINO}ETHYLIDENE)-2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B442173.png)
![1,3-dicyclohexyl-5-[(3-fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B442175.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butan-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442195.png)
![3,3,8-trimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442198.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442202.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442241.png)
